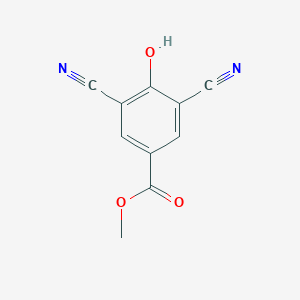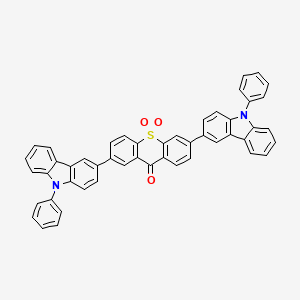
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is an organic compound that has garnered significant attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability, good film-forming ability, and high triplet energy, making it a valuable material for blue OLEDs .
Vorbereitungsmethoden
The synthesis of 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves a Friedel–Crafts-type substitution reaction. This reaction is facilitated by an insulating C(sp^3) bridge-linked thioxanthone. The process is relatively straightforward and results in a material with desirable properties for use in OLEDs .
Analyse Chemischer Reaktionen
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a host material in OLEDs due to its high thermal stability and good film-forming abilityIn industry, it is used in the production of high-efficiency blue OLEDs, which are essential for high-quality displays and solid-state lighting .
Wirkmechanismus
The mechanism by which 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide exerts its effects is primarily through its interaction with light. The compound absorbs light and then re-emits it, a process known as photoluminescence. This property is particularly useful in OLEDs, where the compound acts as a light-emitting layer. The molecular targets and pathways involved in this process are related to the compound’s ability to transfer energy efficiently .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique compared to similar compounds due to its high triplet energy and thermal stability. Similar compounds include 9,9-bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene,10,10-dioxide, which also has high thermal stability and good film-forming ability but may differ in specific applications and efficiency .
Eigenschaften
Molekularformel |
C49H30N2O3S |
|---|---|
Molekulargewicht |
726.8 g/mol |
IUPAC-Name |
10,10-dioxo-2,6-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-39-23-19-34(32-21-25-46-41(28-32)38-16-8-10-18-44(38)51(46)36-13-5-2-6-14-36)30-48(39)55(53,54)47-26-22-33(29-42(47)49)31-20-24-45-40(27-31)37-15-7-9-17-43(37)50(45)35-11-3-1-4-12-35/h1-30H |
InChI-Schlüssel |
ZYKBTRZZDWKFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5=O)C=CC(=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


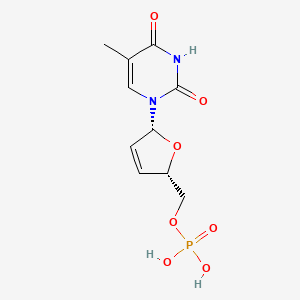
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)

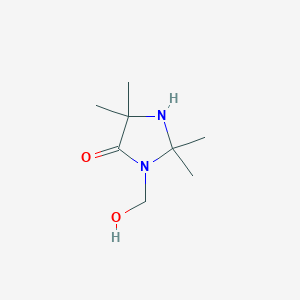
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

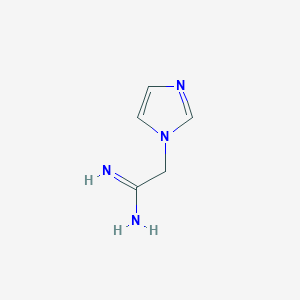
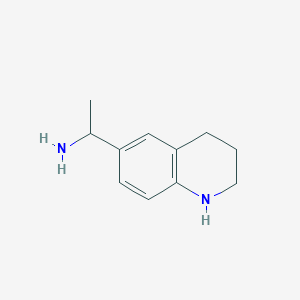
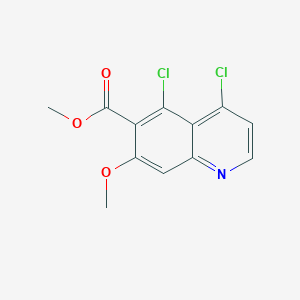

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
